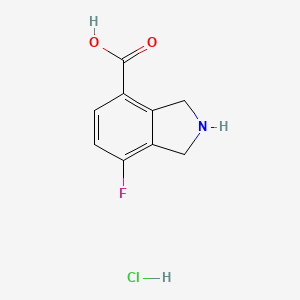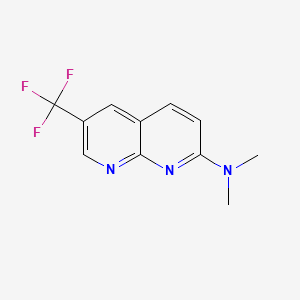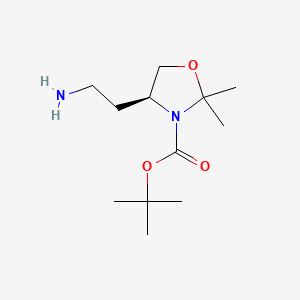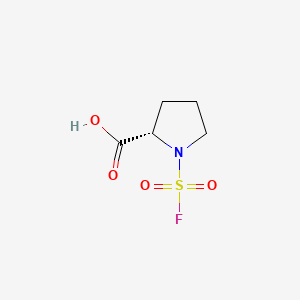![molecular formula C7H10F2O B6610221 {2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol CAS No. 2866318-58-1](/img/structure/B6610221.png)
{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol is a chemical compound with the molecular formula C7H10F2O. It is characterized by the presence of a bicyclo[1.1.1]pentane core, which is a highly strained and compact structure. The addition of fluorine atoms and a hydroxyl group further enhances its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core.
Hydroxylation: The final step involves the addition of a hydroxyl group to the fluorinated bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and hydroxylation processes, utilizing specialized equipment to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like chlorine (Cl2) or bromine (Br2) can be employed.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, ketones, aldehydes, and substituted bicyclo[1.1.1]pentane compounds .
Scientific Research Applications
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentane}: Lacks the hydroxyl group, resulting in different reactivity and applications.
{3-Methylbicyclo[1.1.1]pentan-1-yl}methanol: Does not contain fluorine atoms, leading to variations in stability and chemical behavior.
Uniqueness
{2,2-Difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol is unique due to the combination of fluorine atoms and a hydroxyl group on the strained bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical properties, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
(2,2-difluoro-3-methyl-1-bicyclo[1.1.1]pentanyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c1-5-2-6(3-5,4-10)7(5,8)9/h10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUQOOGZAMGHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(C2(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
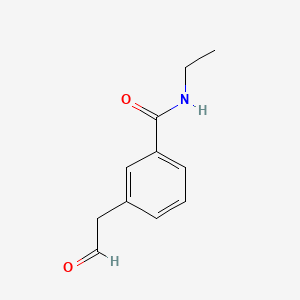
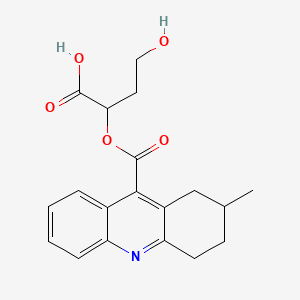
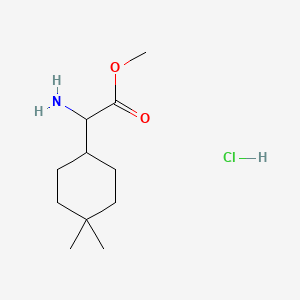
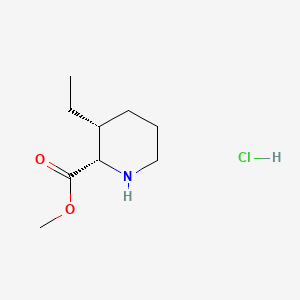
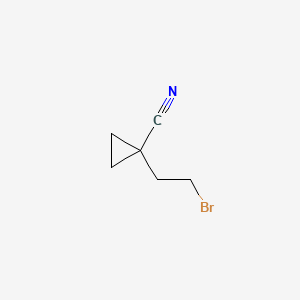
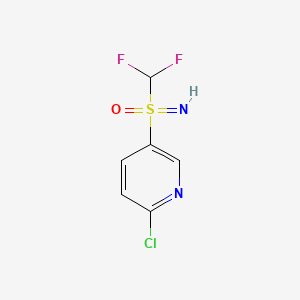
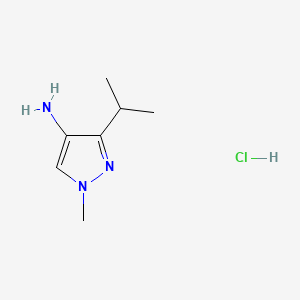
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)
